molecular formula C20H22N2O4 B2754402 2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896362-63-3

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No. B2754402
CAS RN: 896362-63-3
M. Wt: 354.406
InChI Key: XRDQNKXKLABLJU-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known as DMPO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPO is a pyrrolidine derivative that exhibits a wide range of pharmacological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of pharmaceuticals and serves as an intermediate in the production of various pharmaceutically effective substances. Its chemical structure allows for versatility in chemical reactions, making it a valuable component in synthetic chemistry research. For instance, it has been used as an intermediate in the synthesis of 4-hydroxypyrrolidin-2-1-yl acetamides, which have potential pharmacological applications (Fort, 2002)1.

Antimicrobial Applications

Research on derivatives of acetamide compounds, including structures similar to "2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide," has shown potential antibacterial activities against various strains of bacteria. These studies contribute to the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Desai, Shah, Bhavsar, & Saxena, 2008)2.

Corrosion Inhibition

Compounds with acetamide groups have been investigated for their corrosion inhibition properties. For example, long alkyl side chain acetamide derivatives have been synthesized and evaluated for their efficiency in preventing corrosion in different environments. This research is significant in materials science, especially for protecting metals and alloys in industrial applications (Yıldırım & Çetin, 2008)3.

Anticancer Research

The structure-related research involving "2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide" derivatives has contributed to anticancer drug development. Molecular docking and synthesis techniques have been used to create compounds targeting specific receptors involved in cancer progression, providing insights into new therapeutic approaches (Sharma et al., 2018)4.

Antimicrobial and Anticonvulsant Activities

Further research on thiazolidinone and acetidinone derivatives, including those related to the compound , has shown antimicrobial activity against various microorganisms. Additionally, some derivatives have been studied for their anticonvulsant and nootropic activities, offering potential for developing new treatments for neurological conditions (Mistry, Desai, & Intwala, 2009)5.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-8-14(10-18(17)26-2)11-19(23)21-15-12-20(24)22(13-15)16-6-4-3-5-7-16/h3-10,15H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDQNKXKLABLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

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